4-[(dimethylamino)methyl]pyrrolidin-2-one
Description
Structure
3D Structure
Properties
CAS No. |
1824462-39-6 |
|---|---|
Molecular Formula |
C7H14N2O |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
4-[(dimethylamino)methyl]pyrrolidin-2-one |
InChI |
InChI=1S/C7H14N2O/c1-9(2)5-6-3-7(10)8-4-6/h6H,3-5H2,1-2H3,(H,8,10) |
InChI Key |
BQPXIEDTEGJGFX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1CC(=O)NC1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Dimethylamino Methyl Pyrrolidin 2 One and Its Analogs
Strategies for Pyrrolidin-2-one Ring Construction
The pyrrolidin-2-one scaffold, a γ-lactam, can be assembled through various synthetic strategies. These methods often focus on forming the five-membered ring with high stereochemical control.
Cycloaddition Reactions in the Formation of Pyrrolidin-2-one Scaffolds
Cycloaddition reactions represent a powerful and atom-economical approach to constructing five-membered heterocyclic rings like pyrrolidine (B122466). rsc.org The [3+2] cycloaddition, in particular, is a cornerstone for pyrrolidine synthesis.
One of the most prominent examples is the 1,3-dipolar cycloaddition between an azomethine ylide (the 1,3-dipole) and a suitable dipolarophile, typically an alkene. nih.govwikipedia.org This reaction provides direct access to the pyrrolidine core, often with a high degree of stereocontrol, allowing for the simultaneous formation of multiple stereocenters. rsc.orgacs.org The versatility of this method allows for the synthesis of a wide array of substituted pyrrolidines by varying the components of the azomethine ylide and the dipolarophile. rsc.orgacs.org For instance, the reaction can be catalyzed by silver carbonate to yield densely functionalized proline derivatives with excellent regio- and diastereoselectivities. acs.org The strategy has been successfully applied to the synthesis of complex polycyclic compounds containing the pyrrolidine motif. nih.govnih.gov
While less common for direct pyrrolidin-2-one synthesis, Diels-Alder reactions, a type of [4+2] cycloaddition, can serve as a key step in multi-step sequences. For example, a Diels-Alder reaction involving a 2,3-dimethylenepyrrole analogue with an acetylene (B1199291) equivalent can lead to an intermediate that, upon loss of carbon dioxide, yields an indole (B1671886) structure. rsc.org This highlights the utility of cycloaddition strategies in building complex heterocyclic systems that can be further elaborated.
Table 1: Comparison of Cycloaddition Strategies for Pyrrolidine Ring Formation
| Strategy | Key Reactants | Ring System Formed | Key Features |
| 1,3-Dipolar Cycloaddition | Azomethine Ylide + Alkene/Alkyne | Pyrrolidine | High stereospecificity and regioselectivity; direct route to 5-membered heterocycles. rsc.orgwikipedia.org |
| Diels-Alder Reaction | Diene + Dienophile | Cyclohexene derivative | Forms a six-membered ring which can be a precursor to other heterocycles through subsequent reactions. rsc.orgyoutube.com |
Ring-Closing Methodologies for Lactam Formation
Ring-closing reactions are a direct and effective means of forming cyclic structures, including the γ-lactam ring of pyrrolidin-2-one, from acyclic precursors.
Ring-closing metathesis (RCM) has become a widely used transformation for creating unsaturated rings. wikipedia.orgorganic-chemistry.org The reaction uses metal catalysts, typically ruthenium-based, to intramolecularly couple two terminal alkene groups, forming a cycloalkene and releasing ethylene (B1197577) as a volatile byproduct. wikipedia.org RCM is valued for its tolerance of numerous functional groups and its ability to form rings of various sizes, including the five-membered ring of 3-pyrroline (B95000) derivatives, which are direct precursors to pyrrolidin-2-ones. organic-chemistry.orgorgsyn.org For example, N-Boc-diallylamine can be cyclized using a Grubbs catalyst to form N-Boc-3-pyrroline in high yield. orgsyn.org The efficiency of RCM has enabled its use in large-scale syntheses within the pharmaceutical industry. orgsyn.org
Another powerful strategy is the tandem reductive amination/lactamization sequence. This approach allows for the one-pot synthesis of highly substituted γ-lactams from simple, commercially available starting materials like maleimides, aldehydes, and amines. nih.govacs.orgnih.gov The process involves an initial Michael addition, followed by a reductive amination that proceeds to spontaneously lactamize, a sequence sometimes termed reductive lactamization. nih.govresearchgate.net This method is advantageous for its operational simplicity and the use of inexpensive and well-tolerated reaction conditions. nih.gov
Table 2: Overview of Ring-Closing Methodologies for Lactam Synthesis
| Methodology | Starting Materials | Key Transformation | Advantages |
| Ring-Closing Metathesis (RCM) | Diene-containing substrate | Intramolecular olefin metathesis | High functional group tolerance; forms unsaturated rings; widely used in complex synthesis. wikipedia.orgnih.gov |
| Tandem Reductive Amination/Lactamization | Maleimide, Aldehyde, Amine | One-pot reductive amination and intramolecular cyclization | Three-component reaction; operationally simple; uses inexpensive reagents. nih.govnih.gov |
Electrochemical Approaches to C(sp3)-Rich Heterocycles Incorporating Pyrrolidine Motifs
Electrochemical synthesis is emerging as a powerful and sustainable alternative to traditional chemical methods for constructing and functionalizing heterocyclic compounds. chemistryviews.orgresearchgate.net These methods can often be performed under mild conditions without the need for harsh chemical oxidants or reductants. chemistryviews.org
For the synthesis of pyrrolidinones, a selective electrochemical aminoxyl-mediated Shono-type oxidation of functionalized pyrrolidines has been developed. organic-chemistry.org This method converts pyrrolidines into their corresponding γ-lactams with high selectivity and compatibility with various functional groups. The reaction utilizes a cost-effective stainless-steel cathode and can be scaled up, offering a practical alternative to other oxidation methods. organic-chemistry.org
Electrocatalytic radical ene-yne cyclization provides another route to pyrrolidine rings. nih.gov This process uses anodically coupled electrolysis to generate trifluoromethyl and chlorine radicals from stable, commercially available sources. These radicals then react with a 1,6-enyne substrate in a manganese-catalyzed cyclization to form chlorotrifluoromethylated pyrrolidines with high stereocontrol. nih.gov Furthermore, electrochemical methods can be used for dual α,β-C(sp³)–H functionalization of cyclic N-aryl amines, demonstrating the potential for complex modifications of the pyrrolidine ring. rsc.org
Functionalization and Introduction of the Dimethylaminomethyl Moiety
Once the pyrrolidin-2-one core is constructed, or during its formation, the introduction of the key 4-[(dimethylamino)methyl] substituent is required. This is typically achieved through functionalization reactions at the C4 position of the ring.
Mannich-Type Reactions and Derivatives for Aminoalkyl Introduction
The Mannich reaction is a classic and highly effective method for the aminoalkylation of a carbon atom adjacent to a carbonyl group. In the context of pyrrolidin-2-one synthesis, a Mannich-type reaction is the most direct strategy to introduce the (dimethylamino)methyl group. This involves the reaction of a pyrrolidin-2-one enolate (or equivalent) with formaldehyde (B43269) and dimethylamine (B145610) (or a pre-formed Eschenmoser's salt, dimethyl(methylidene)ammonium iodide).
Multi-component reactions that incorporate a Mannich-type step can build complex, functionalized pyrrolidin-2-ones in a single pot. For example, a one-pot synthesis of 1,3,5-trisubstituted 4-nitropyrrolidin-2-ones has been developed using a sequence of copper-catalyzed conjugate addition followed by a nitro-Mannich reaction and subsequent in situ lactamization. acs.orgnih.govacs.org This demonstrates the power of tandem reactions to rapidly assemble densely functionalized pyrrolidinone cores from simple precursors. acs.orgfigshare.com While this specific example introduces a nitro group, the underlying nitro-Mannich reaction principle is key for creating a C-C bond and introducing a nitrogen-containing substituent adjacent to a activating group. acs.org
Palladium-Catalyzed Functionalizations of Pyrrolidine Scaffolds
Palladium-catalyzed cross-coupling and C-H functionalization reactions have revolutionized the synthesis of complex organic molecules, including substituted heterocycles. nih.gov These methods offer powerful tools for modifying the pyrrolidin-2-one scaffold with high precision.
Palladium-catalyzed C(sp³)–H arylation has been successfully applied to pyrrolidine derivatives. acs.org By using a directing group, such as an aminoquinoline auxiliary attached at the C3 position, it is possible to achieve highly regio- and stereoselective arylation at the C4 position of the pyrrolidine ring. acs.org While this method introduces an aryl group rather than the dimethylaminomethyl moiety, it establishes the principle of selectively functionalizing the C4 C-H bond. Mechanistic studies have shown that these reactions often proceed through a Pd(II)/Pd(IV) catalytic cycle and that the stereoselectivity is determined during the oxidative addition step. acs.org
Furthermore, palladium catalysis can be used to construct the pyrrolidin-2-one ring itself. A palladium(0)-catalyzed intramolecular allylation of substrates containing a nitrogen-tethered π-allyl appendage and a stabilized acetamide (B32628) enolate affords 3,4-disubstituted pyrrolidin-2-ones with high diastereoselectivity. acs.org Additionally, palladium-catalyzed reactions can be used to synthesize pyrrolidinones with a quaternary carbon stereocenter at the 3-position. rsc.orgsigmaaldrich.com These advanced methods highlight the potential for palladium catalysis to create highly substituted and stereochemically complex pyrrolidin-2-one analogs.
Enantioselective Synthesis of Chiral 4-[(dimethylamino)methyl]pyrrolidin-2-one
Achieving high enantiopurity is critical, as different enantiomers of a chiral drug can have vastly different pharmacological activities. For many 4-substituted pyrrolidin-2-ones, such as the well-studied phosphodiesterase IV (PDE4) inhibitor Rolipram, the biological activity resides almost exclusively in one enantiomer. nih.gov Consequently, numerous enantioselective synthetic routes have been developed that can be adapted for the synthesis of chiral this compound. These methods primarily fall into three categories: asymmetric catalysis, chiral auxiliary-mediated approaches, and diastereoselective synthesis followed by separation.
Asymmetric Catalysis in Pyrrolidin-2-one Synthesis
Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. This is an efficient and atom-economical approach. Both organocatalysis and metal-based catalysis have been successfully applied to the synthesis of chiral 4-substituted pyrrolidin-2-ones.
Organocatalysis: Chiral secondary amines, often derived from proline or cinchona alkaloids, are powerful organocatalysts for asymmetric Michael additions. nih.govresearchgate.net These catalysts activate the substrate by forming a chiral enamine or iminium ion intermediate, which then reacts with the nucleophile, with the catalyst directing the stereochemical outcome. masterorganicchemistry.com For example, the enantioselective synthesis of Rolipram has been achieved using a polystyrene-supported chiral organocatalyst in a continuous flow system, highlighting the scalability and industrial applicability of this method. nih.gov Bifunctional catalysts, such as those combining a thiourea (B124793) and an amine moiety, can activate both the nucleophile and the electrophile through hydrogen bonding and enamine formation, respectively, leading to high yields and enantioselectivities. acs.org
| Catalyst | Nucleophile/Electrophile | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee %) | Reference |
|---|---|---|---|---|---|
| Bifunctional Amine-Thiourea VI | 2,4-Pentanedione / trans-β-Nitrostyrene | 1 | 92 | 95 | acs.org |
| Quinidine Derivative (DHQD)₂PYR | 3-Phenyl-oxindole / 1,4-Naphthoquinone | 10 | 85 | 83 | nih.gov |
| Polystyrene-Supported Organocatalyst | Dimethyl malonate / 3-(3-cyclopentyloxy-4-methoxyphenyl)acrylaldehyde precursor | - | - | >99 | nih.gov |
Metal Catalysis: Chiral metal complexes are also highly effective. Dirhodium(II) carboxylates incorporating chiral ligands have been used to catalyze enantioselective intramolecular C-H insertion of diazoacetamides to form the pyrrolidin-2-one ring with high stereocontrol. lookchem.com Another powerful method is the rhodium-catalyzed asymmetric 1,4-addition of boronic acids to unsaturated precursors, which has been a key step in the synthesis of GABA analogues like (R)-Rolipram. researchgate.net Copper(II) complexes, in conjunction with chiral ligands like bisoxazolines, can promote diastereoselective intramolecular aminooxygenation of alkenes to furnish substituted pyrrolidines with excellent stereoselectivity. nih.gov
Chiral Auxiliary-Mediated Approaches for Stereocontrol
A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical course of a reaction. nih.gov After the desired stereocenter is created, the auxiliary is removed and can often be recovered. This is a robust and reliable method for achieving high enantiopurity.
A prominent example is the use of Evans' chiral oxazolidinone auxiliaries. lookchem.com In a typical sequence, an achiral carboxylic acid is converted into an N-acyl oxazolidinone. The oxazolidinone auxiliary then directs the stereoselective alkylation or conjugate addition at the α-position. For the synthesis of a 4-substituted pyrrolidin-2-one, a Michael addition would be performed on an α,β-unsaturated N-acyl oxazolidinone. The bulky substituent on the auxiliary effectively shields one face of the enolate, forcing the electrophile to attack from the less hindered side, thus creating a new stereocenter with high diastereoselectivity. Subsequent hydrolytic cleavage of the auxiliary reveals the enantiomerically enriched carboxylic acid, which can then be elaborated into the target lactam. Other notable auxiliaries used in similar contexts include Meyers' chiral bicyclic lactams and pseudoephedrine. lookchem.comelsevier.com
| Auxiliary | Reaction Type | Key Intermediate | Diastereomeric Ratio (d.r.) | Reference |
|---|---|---|---|---|
| Evans' Oxazolidinone | Conjugate Addition | N-Acyl oxazolidinone | Often >95:5 | lookchem.com |
| (R)-2-Phenylglycinol | Strecker Reaction | Chiral α-aminonitrile | 2:1 | acs.org |
| Pseudoephenamine | Alkylation | N-Acyl pseudoephenamine amide | 98:2 to >99:1 | elsevier.com |
Diastereoselective Synthesis and Separation Techniques
Diastereoselective synthesis involves reactions that create a new stereocenter in a molecule that already contains one, leading to the preferential formation of one diastereomer over others. The pre-existing stereocenter can be part of the substrate itself or a chiral auxiliary. The resulting diastereomers have different physical properties (e.g., boiling point, solubility, chromatographic retention) and can be separated by standard laboratory techniques.
A powerful diastereoselective method is the [3+2] cycloaddition between an azomethine ylide and an alkene, which can generate multiple stereocenters in the resulting pyrrolidine ring simultaneously and with high control. acs.org Similarly, a diastereoselective Claisen rearrangement of an allyl-substituted pyrrolidinone can set a quaternary all-carbon stereocenter with high fidelity. nih.gov Copper-promoted intramolecular aminooxygenation of α-substituted pentenyl sulfonamides has been shown to produce 2,5-cis-pyrrolidines with excellent diastereomeric ratios (>20:1). nih.gov
Once a mixture of diastereomers is formed, separation is required. Standard column chromatography is often sufficient to separate diastereomers, especially when they are generated using a chiral auxiliary which imparts significant structural differences. nih.gov For the separation of the final enantiomeric products, or in cases where diastereomers are difficult to separate, High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the method of choice. Studies have shown that amylose-based CSPs are particularly effective for the resolution of 4C-substituted pyrrolidin-2-one enantiomers, allowing for the analytical and preparative separation of the desired stereoisomer. epa.gov
Chemical Reactivity and Derivatization Studies of 4 Dimethylamino Methyl Pyrrolidin 2 One
Reactions at the Lactam Nitrogen and Carbonyl Group
The lactam group within the 4-[(dimethylamino)methyl]pyrrolidin-2-one structure presents two primary sites for reactivity: the nitrogen atom and the carbonyl carbon. The parent 2-pyrrolidone structure undergoes several characteristic reactions that can be extrapolated to its substituted derivatives. chemicalbook.com
The hydrogen on the lactam nitrogen is acidic and can be readily substituted. chemicalbook.com In the presence of a base, N-alkylation can occur with reagents like alkyl halides or dialkyl sulfates. chemicalbook.com Similarly, N-acylation is achievable with acid anhydrides or acyl halides, allowing for the introduction of a variety of substituents at the nitrogen position.
The carbonyl group of the lactam is susceptible to both reduction and addition reactions. Hydrogenation, often in the presence of a cobalt catalyst at high temperatures, can reduce the carbonyl group to yield the corresponding pyrrolidine (B122466). chemicalbook.com The carbonyl can also undergo addition reactions with aldehydes to form N-hydroxyalkyl pyrrolidones. chemicalbook.com Furthermore, strong acidic or basic conditions can lead to the hydrolysis of the lactam ring, opening it to form the corresponding 4-aminobutanoic acid derivative.
Table 1: General Reactions at the 2-Pyrrolidone Lactam Moiety
| Reaction Type | Reagent Class | Product Class | Reference |
|---|---|---|---|
| N-Alkylation | Alkyl Halides / Dialkyl Sulfates (with base) | N-Alkyl Pyrrolidones | chemicalbook.com |
| N-Acylation | Acid Anhydrides / Acyl Halides | N-Acyl Pyrrolidones | |
| Reduction | H₂ / Cobalt Catalyst (high temp.) | Pyrrolidines | chemicalbook.com |
| Addition | Aldehydes | N-Hydroxyalkyl Pyrrolidones | chemicalbook.com |
| Hydrolysis | Strong Acid / Strong Base | 4-Aminobutanoic Acids |
Transformations Involving the Tertiary Amine Functionality
The dimethylamino group is a key feature of this compound, providing a site for various chemical transformations. As a tertiary amine, it can undergo quaternization reactions with alkyl halides to form quaternary ammonium (B1175870) salts. This modification can alter the molecule's solubility and introduce a permanent positive charge.
Furthermore, tertiary amines can be targeted for oxidation. Depending on the oxidant and reaction conditions, this can lead to the formation of N-oxides or other oxidized species. These transformations are crucial for modifying the electronic and steric properties of the side chain, which can be important in the development of new derivatives.
Reactivity of the Pyrrolidine Ring System with Diverse Reagents
The pyrrolidine ring itself, while relatively stable, can be induced to undergo specific reactions, particularly ring-opening transformations. researchgate.netresearchgate.net These deconstructive approaches are powerful for creating structurally diverse linear amine derivatives from a cyclic precursor. researchgate.net For instance, C-N bond cleavage in N-benzoyl pyrrolidines has been achieved using a combination of Lewis acids and photoredox catalysis. researchgate.net Such strategies, while often requiring activation of the lactam nitrogen (e.g., as an N-benzoyl derivative), highlight the potential to fundamentally alter the pyrrolidine core. researchgate.net
Another approach involves the generation of azomethine ylides from the pyrrolidine ring, which can then participate in cycloaddition reactions. acs.orgnih.gov This method allows for the construction of more complex, fused heterocyclic systems. For example, the reaction of pyrrolidine with certain aldehydes can lead to the formation of an azomethine ylide intermediate that undergoes a subsequent [3+2] cycloaddition. nih.gov
Synthesis of Novel Derivatives and Analogs
The core structure of this compound serves as a valuable starting point for the synthesis of novel chemical entities.
Structural Modifications for Enhanced Molecular Diversity
The synthesis of libraries of pyrrolidine derivatives is often achieved through multicomponent reactions, which allow for the rapid assembly of complex molecules in a single step. tandfonline.com The [3+2] cycloaddition reaction of azomethine ylides generated from isatin (B1672199) and α-amino acids with various dipolarophiles is a common strategy to produce highly substituted spiro[indoline-3,2′-pyrrolidin]-2-one scaffolds. tandfonline.com This approach enables significant structural variation by simply changing the starting components.
Strategic Functional Group Interconversions
The functional groups present in this compound and its derivatives can be interconverted to access new analogs. For example, the lactam carbonyl can be converted to a thioamide using reagents like Lawesson's reagent. The tertiary amine can be demethylated or transformed into other functional groups through more complex, multi-step sequences. These interconversions are a cornerstone of medicinal chemistry, allowing for fine-tuning of a molecule's properties.
Design and Synthesis of 3D Molecular Space-Sampling Pyrrolidine Fragments
The pyrrolidine ring is a key scaffold in many biologically active molecules due to its favorable three-dimensional geometry. acs.org The development of synthetic methods to create diverse pyrrolidine fragments is of high interest for fragment-based drug discovery. Strategies that allow for precise control over the stereochemistry at the substituted 4-position are particularly valuable. For instance, the enantioseparation of 4-substituted pyrrolidin-2-one derivatives has been studied extensively using chiral chromatography, indicating the importance and accessibility of stereochemically pure building blocks. epa.gov The synthesis of such fragments often starts from chiral precursors or employs asymmetric catalytic methods to ensure the desired 3D arrangement of atoms.
Table 2: Summary of Derivatization Strategies
| Strategy | Reaction Type | Example Reagents/Conditions | Outcome | Reference |
|---|---|---|---|---|
| Molecular Diversity | [3+2] Cycloaddition | Isatins, α-amino acids, dipolarophiles | Spiro-pyrrolidine derivatives | tandfonline.com |
| Functional Group Interconversion | Thionation | Lawesson's Reagent | Lactam to Thiolactam | acs.org |
| 3D Space Sampling | Asymmetric Synthesis / Chiral Separation | Chiral catalysts / Chiral stationary phases | Enantiomerically pure 4-substituted pyrrolidines | epa.gov |
| Ring Reconstruction | Reductive C-N Bond Cleavage | Lewis Acid + Photoredox Catalysis | Linear amine derivatives | researchgate.net |
Computational Chemistry and Theoretical Studies on 4 Dimethylamino Methyl Pyrrolidin 2 One
Conformational Analysis and Pseudorotation of the Pyrrolidin-2-one Ring
Theoretical studies on the parent pyrrolidine (B122466) ring have been conducted using various ab initio and Density Functional Theory (DFT) methods to map the pseudorotational pathway. acs.orgrsc.org These five-membered rings typically adopt two primary types of conformations:
Envelope (C_s symmetry): Four atoms are coplanar, and the fifth is out of the plane.
Twist (C_2 symmetry): Two adjacent atoms are displaced on opposite sides of the plane formed by the other three.
The energy barrier for pseudorotation in the parent pyrrolidine has been computationally determined to be approximately 220 ± 20 cm⁻¹. rsc.org For the pyrrolidin-2-one ring, the presence of the sp²-hybridized carbonyl carbon and the planar amide group influences the conformational landscape. Studies on substituted prolines, which share the pyrrolidine ring, show that substituents heavily influence the preferred pucker. nih.gov A bulky substituent at the 4-position, such as the (dimethylamino)methyl group, would be expected to strongly favor a pseudoequatorial orientation to minimize steric hindrance, thereby "locking" the ring into a more limited set of preferred conformations, likely a specific twist or envelope form.
Molecular Docking and Binding Mode Predictions (Non-Clinical Context)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. In a non-clinical context, this method is invaluable for understanding the fundamental intermolecular interactions that can occur between a molecule like 4-[(dimethylamino)methyl]pyrrolidin-2-one and various biomacromolecules.
Studies on various pyrrolidin-2-one derivatives have demonstrated their ability to fit into the binding sites of different enzymes. These simulations calculate a "docking score," an estimate of the binding affinity, and identify key interactions. For instance, docking studies of pyrrolidin-2,3-dione derivatives with inducible nitric oxide synthase (iNOS) revealed binding affinities ranging from -8.55 to -9.51 kcal/mol. nih.gov The interactions stabilizing these complexes were found to be a combination of hydrogen bonds and van der Waals forces. nih.gov Similarly, a different series of pyrrolidin-2-one derivatives showed high docking scores with acetylcholinesterase, with predicted binding energies greater than -10.0 kcal/mol for most compounds. arabjchem.org
These studies suggest that the pyrrolidin-2-one scaffold can act as a framework for positioning functional groups to make specific contacts, such as hydrogen bonds via the lactam N-H and C=O groups. The dimethylamino group of the title compound could also participate in hydrogen bonding or ionic interactions if protonated.
Table 1: Representative Molecular Docking Results for Pyrrolidin-2-one Derivatives
| Derivative Class | Target Protein | Docking Score (kcal/mol) | Key Predicted Interactions | Reference |
|---|---|---|---|---|
| 4-(1-methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones | Inducible Nitric Oxide Synthase (iNOS) | -9.51 | Hydrogen bonds with Cys200, Ser242; van der Waals forces | nih.gov |
| 3-(4-(benzyl(methyl)amino)piperidin-1-yl)-1-(3,4-dimethoxybenzyl)pyrrolidin-2-one | Acetylcholinesterase (AChE) | -18.59 | Not specified | arabjchem.org |
| Spiro[pyrrolidin-3,2-oxindoles] | MDM2 Protein | -9.4 | Not specified | rsc.org |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Pyrrolidin-2-one Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates the variation in the biological activity (or other properties) of a series of compounds with changes in their molecular features, known as descriptors. These descriptors are calculated from the 2D or 3D molecular structure.
For pyrrolidin-2-one derivatives, QSAR studies have been successfully applied to understand the structural requirements for specific activities. In one study on antiarrhythmic arylpiperazinyl derivatives of pyrrolidin-2-one, a QSAR model was developed that could explain up to 91% of the variance in activity. nih.govresearchgate.net The 3D structures of the compounds were first optimized using semi-empirical quantum chemistry methods (AM1), and then hundreds of molecular descriptors were calculated. nih.gov Statistical analysis revealed that the activity was mainly dependent on specific topological and geometric descriptors (PCR and JGI4). nih.govresearchgate.net
Another study on pyrrolidine derivatives as Mcl-1 inhibitors developed several QSAR models (CoMFA, CoMSIA, HQSAR) with high predictive ability. acs.orgrsc.org The CoMFA model, for example, yielded a cross-validated Q² of 0.689 and a predictive R²_pred of 0.986, indicating a robust and predictive model. acs.orgrsc.org These models generate 3D contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, or other properties would be favorable or unfavorable for activity, providing a roadmap for designing new compounds.
Table 2: Statistical Validation of a QSAR Model for Pyrrolidin-2-one Derivatives
| Model Type | Q² (Cross-validated R²) | R² (Non-validated R²) | R²_pred (External Validation) | Reference |
|---|---|---|---|---|
| CoMFA | 0.689 | 0.999 | 0.986 | acs.orgrsc.org |
| CoMSIA | 0.614 | 0.923 | 0.815 | acs.orgrsc.org |
| 3-Descriptor Model | 0.88 (Q²_LOO) | 0.91 | Not Reported | nih.gov |
Q² (leave-one-out) > 0.5 is generally considered proof of reasonable predictive capability. nih.gov
Reaction Mechanism Studies for Synthetic Pathways
Computational chemistry, particularly DFT calculations, is a powerful tool for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a detailed potential energy surface can be mapped. This provides insights into reaction feasibility, selectivity, and the roles of catalysts or solvents.
For example, the mechanism of the reaction between a 3-pyrroline-2-one (B142641) derivative and an aliphatic amine was explored using DFT calculations. nih.gov This study proposed a reaction pathway and showed that the main product is formed through the pathway with the lowest activation free energy (ΔG#). The calculations demonstrated that kinetic selectivity was more significant than thermodynamic selectivity in determining the final product. nih.gov
In another instance, a plausible mechanism for a retro-Claisen reaction involving a pyrido[1,2-a]pyrimidine (B8458354) derivative was proposed based on computational logic. mdpi.com The proposed mechanism involved a nucleophilic attack by a hydroxide (B78521) ion, followed by a carbon-carbon bond cleavage to form a carboxylic acid intermediate. mdpi.com Such studies are crucial for optimizing reaction conditions (e.g., solvent, temperature) and understanding unexpected product formations.
Electronic Structure and Quantum Chemical Investigations
Quantum chemical investigations focus on the electronic structure of a molecule, providing fundamental information about its geometry, stability, and reactivity. Methods like DFT and semi-empirical calculations are used to optimize the molecular geometry to a minimum energy conformation and to calculate a variety of electronic properties.
For pyrrolidin-2-one derivatives, quantum chemical calculations are a standard part of computational analysis. They are the first step in QSAR and docking studies to obtain realistic 3D structures. arabjchem.orgnih.gov Furthermore, these calculations provide values for key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of molecular reactivity and stability.
DFT studies on the parent 2-pyrrolidone molecule have been used to analyze its vibrational frequencies and the nature of intermolecular hydrogen bonds in dimers. nih.gov For the specific compound this compound, while detailed published studies are lacking, its fundamental properties can be predicted using computational software.
Table 3: Predicted Computational Data for this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₁₄N₂O | PubChem nih.gov |
| Monoisotopic Mass | 142.11061 Da | PubChem nih.gov |
| SMILES | CN(C)CC1CC(=O)NC1 | PubChem nih.gov |
| InChIKey | BQPXIEDTEGJGFX-UHFFFAOYSA-N | PubChem nih.gov |
| Predicted XlogP | -0.5 | PubChem nih.gov |
| Predicted CCS ([M+H]⁺, Ų) | 131.4 | PubChem nih.gov |
Advanced Analytical Characterization Techniques in Research
Spectroscopic Methods for Elucidating Complex Structures and Stereochemistry
Spectroscopic techniques are paramount for piecing together the molecular architecture of a compound. From determining the connectivity of atoms to defining their spatial arrangement, these methods provide a detailed picture of the molecule's identity.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, NOESY)
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide primary information about the chemical environment of protons and carbons, two-dimensional (2D) NMR experiments are essential for establishing the complete bonding framework and stereochemistry of complex molecules like 4-[(dimethylamino)methyl]pyrrolidin-2-one.
2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be used to map out the proton-proton and proton-carbon correlations, respectively. This allows for the unambiguous assignment of all signals in the NMR spectra.
For determining the relative stereochemistry at the chiral center (C4), Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful tool. wikipedia.orglibretexts.org The NOESY experiment detects through-space interactions between protons that are in close proximity (typically < 5 Å), which is crucial for distinguishing between stereoisomers. nanalysis.comyoutube.com For this compound, a NOESY spectrum would reveal correlations between the proton at C4 and the protons on the pyrrolidinone ring, helping to establish their relative orientation. libretexts.org For instance, observing a NOE between the C4-H and one of the C5 protons would help to define the conformation of the side chain relative to the ring.
Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound This data is predicted based on the analysis of similar pyrrolidinone structures.
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key 2D NMR Correlations (COSY, HSQC, HMBC) | Expected NOESY Correlations |
| 1 (N-H) | ~7.5 (br s) | - | COSY with H-5; HMBC to C-2, C-5 | H-5 |
| 2 (C=O) | - | ~178 | HMBC from H-1, H-3 | - |
| 3 (CH₂) | ~2.4 (m) | ~35 | COSY with H-4; HMBC to C-2, C-4, C-5 | H-4, H-5 |
| 4 (CH) | ~2.8 (m) | ~40 | COSY with H-3, H-7; HMBC to C-2, C-5, C-7 | H-3, H-5, H-7 |
| 5 (CH₂) | ~3.3 (m) | ~48 | COSY with H-1, H-4; HMBC to C-2, C-3, C-4 | H-1, H-3, H-4 |
| 7 (CH₂) | ~2.5 (m) | ~65 | COSY with H-4; HMBC to C-4, C-8 | H-4, H-8 |
| 8 (N(CH₃)₂) | ~2.2 (s) | ~45 | HMBC to C-7 | H-7 |
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is critical for unequivocally determining the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or more decimal places), HRMS allows for the calculation of a unique molecular formula. This technique would be used to confirm the elemental composition of this compound as C₇H₁₄N₂O.
Tandem mass spectrometry (MS/MS) further probes the molecular structure by inducing fragmentation of the parent ion and analyzing the resulting fragment ions. The fragmentation pattern serves as a molecular fingerprint. For pyrrolidinone-containing structures, characteristic fragmentation pathways often involve the cleavage of the side chain and opening of the lactam ring. cjnmcpu.comacs.org The study of fragmentation patterns in related pyrrolidine (B122466) alkaloids and synthetic cathinones reveals common losses, such as the neutral loss of the dimethylamine (B145610) group or cleavage adjacent to the carbonyl group. mjcce.org.mkresearchgate.net
Table 2: Predicted High-Resolution Mass Spectrometry Fragmentation Data for this compound Fragmentation is predicted based on established pathways for pyrrolidine and lactam compounds. cjnmcpu.comacs.orgmjcce.org.mk
| Fragment Ion (m/z) | Proposed Structure/Formula | Fragmentation Pathway |
| 143.1184 | [M+H]⁺ (C₇H₁₅N₂O⁺) | Protonated parent molecule |
| 98.0970 | [C₅H₈NO]⁺ | Loss of dimethylamine (CH₃)₂NH |
| 84.0813 | [C₅H₁₀N]⁺ | Cleavage of the side chain at C4-C7 bond with subsequent rearrangement |
| 71.0711 | [C₄H₉N]⁺ | Loss of the carbonyl group and ring opening |
| 58.0657 | [C₃H₈N]⁺ | Dimethylaminomethyl cation [(CH₃)₂NCH₂]⁺ |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. researchgate.net These techniques are complementary and are used to confirm the presence of key structural motifs.
Table 3: Characteristic Vibrational Frequencies for this compound Frequencies are based on typical values for γ-lactams and tertiary amines. researchgate.netacs.orgnih.gov
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) |
| N-H (Lactam) | Stretching | 3200 - 3300 | Medium, Broad |
| C-H (Aliphatic) | Stretching | 2850 - 3000 | Medium-Strong |
| C=O (γ-Lactam) | Stretching | 1680 - 1710 | Strong, Sharp |
| N-H (Lactam) | Bending | 1550 - 1640 | Medium |
| C-N (Tertiary Amine) | Stretching | 1050 - 1250 | Medium-Weak |
Chromatographic Separations and Purity Assessment in Research Samples
Chromatographic methods are essential for separating the target compound from impurities, starting materials, and byproducts, as well as for resolving enantiomers.
Chiral Chromatography for Enantiomeric Excess Determination
Since this compound possesses a stereocenter at the C4 position, it exists as a pair of enantiomers. Determining the enantiomeric excess (e.e.) of a sample is crucial, especially in fields where stereochemistry dictates biological activity. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose. acs.orgacs.org
The method involves using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs are commonly used for the separation of a wide range of chiral compounds, including those with amine and amide functionalities. A successful chiral separation would result in two distinct peaks in the chromatogram, one for each enantiomer. The ratio of the areas of these two peaks is used to calculate the enantiomeric excess.
Table 4: Hypothetical Chiral HPLC Separation Parameters Method parameters are illustrative for the separation of chiral amines/amides. acs.org
| Parameter | Value |
| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |
| Mobile Phase | Hexane/Isopropanol/Diethylamine (e.g., 80:20:0.1) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Hypothetical Retention Time (R-enantiomer) | 8.5 min |
| Hypothetical Retention Time (S-enantiomer) | 10.2 min |
High-Performance Liquid Chromatography (HPLC) Method Development
Beyond chiral separations, reversed-phase HPLC (RP-HPLC) is the workhorse technique for assessing the chemical purity of a compound. nih.govsielc.com Method development for this compound would focus on achieving a sharp, symmetrical peak for the main compound, well-resolved from any potential impurities.
Due to the polar and basic nature of the molecule, a C18 column is a common starting point. sielc.com The mobile phase would typically consist of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. fda.gov An acidic additive, such as formic acid or trifluoroacetic acid, is often included to improve peak shape by ensuring the tertiary amine is protonated. Detection is commonly performed using a UV detector, or for higher sensitivity and specificity, a mass spectrometer (LC-MS). nih.govresearchgate.net
Table 5: Illustrative RP-HPLC Method for Purity Analysis This table outlines a typical starting point for method development. fda.govresearchgate.net
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm or Mass Spectrometry (LC-MS) |
| Injection Volume | 10 µL |
X-ray Crystallography for Absolute Stereochemical Assignment and Conformation
Single-crystal X-ray crystallography stands as a definitive method for the unambiguous determination of a molecule's three-dimensional structure, providing precise information on bond lengths, bond angles, and the spatial arrangement of atoms. This technique is crucial for establishing the absolute stereochemistry of chiral centers and for elucidating the preferred solid-state conformation of a compound.
However, a comprehensive search of the current scientific literature and crystallographic databases reveals that a single-crystal X-ray diffraction study for the specific compound This compound has not been publicly reported. Consequently, detailed experimental data on its crystal structure, including unit cell dimensions, space group, and precise conformational details, are not available at this time.
While crystallographic data for related pyrrolidine derivatives exist, these cannot be used to infer the precise structural parameters of This compound due to the significant influence of substituent groups on crystal packing and molecular conformation.
In the absence of experimental crystallographic data for the title compound, a detailed analysis under this section cannot be provided. The generation of a data table with crystallographic parameters is therefore not possible. Further research involving the successful crystallization and subsequent X-ray diffraction analysis of This compound would be required to furnish these structural details.
Exploration of Biological and Catalytic Roles of 4 Dimethylamino Methyl Pyrrolidin 2 One and Its Analogs Excluding Clinical Human Data
In Vitro Biological Target Interaction Studies (Non-Human Cells/Systems)
The interaction of 4-[(dimethylamino)methyl]pyrrolidin-2-one and its analogs with various biological targets has been investigated through a range of in vitro assays. These studies are crucial for elucidating the specific proteins and pathways that these compounds may influence.
Enzyme Inhibition Assays (e.g., Bromodomain Inhibition where pyrrolidin-2-one scaffolds are relevant)
The pyrrolidin-2-one moiety has been identified as a key pharmacophore in the development of inhibitors for several enzyme classes. Notably, N-methylpyrrolidin-2-one (NMP), a close analog, has been shown to compete with acetyl-lysine-containing peptides for binding to bromodomains. rcsb.org Bromodomains are protein modules that recognize acetylated lysine (B10760008) residues and are implicated in the regulation of gene transcription.
Studies have demonstrated that NMP can inhibit the binding of BRD2 and BRD4 in AlphaScreen assays, with IC50 values of 3 mM and 4 mM, respectively. nih.gov Further functionalization of the N-methylpyrrolidin-2-one scaffold has led to the development of more potent bromodomain inhibitors. rcsb.org For instance, the elaboration of NMP into analogs of the known bromodomain inhibitor Olinone resulted in compounds with comparable binding affinity and structural mimicry in the bromodomain binding site, as confirmed by X-ray crystallography. rcsb.org
Beyond bromodomains, pyrrolidin-2-one derivatives have been explored as inhibitors of other enzymes. For example, certain pyrrolidine-2,3-dione (B1313883) derivatives have shown inhibitory activity against Pseudomonas aeruginosa penicillin-binding protein 3 (PBP3), with some compounds exhibiting IC50 values in the low micromolar range. nih.gov Additionally, derivatives of pyrrolidin-2,5-dione have been identified as inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. ebi.ac.uk A novel class of optically active 2-pyrrolidinone (B116388) derivatives has also been synthesized and found to be potent inhibitors of the enzyme autotaxin (ATX), with some boronic acid derivatives showing IC50 values in the nanomolar range. nih.gov
Table 1: Enzyme Inhibition by Pyrrolidin-2-one Analogs
| Compound/Analog Class | Target Enzyme | Assay Type | Key Findings (IC50) |
|---|---|---|---|
| N-methylpyrrolidin-2-one (NMP) | BRD2, BRD4 | AlphaScreen | 3 mM (BRD2), 4 mM (BRD4) nih.gov |
| Pyrrolidine-2,3-dione derivatives | P. aeruginosa PBP3 | Fluorescence Assay | IC50 < 50 µM for hit compounds nih.gov |
| Pyrrolidine-2,5-dione derivatives | Cyclooxygenase-2 (COX-2) | In Vitro Inhibition Assay | Submicromolar to low micromolar range ebi.ac.uk |
| Boronic acid derivatives of 2-pyrrolidinone | Autotaxin (ATX) | In Vitro Activity Assay | 35 nM - 180 nM nih.gov |
| Hydroxamic acid derivative of 2-pyrrolidinone | Autotaxin (ATX) | In Vitro Activity Assay | 700 nM nih.gov |
| Carboxylic acid derivative of 2-pyrrolidinone | Autotaxin (ATX) | In Vitro Activity Assay | 800 nM nih.gov |
Receptor Binding Studies (e.g., GPCRs, Ion Channels)
The versatility of the pyrrolidin-2-one scaffold extends to its interaction with various receptors, including G-protein coupled receptors (GPCRs) and ion channels.
N-arylated pyrrolidin-2-one derivatives have been synthesized and evaluated for their potential as potassium channel openers. nih.gov In in-vitro assays, specific derivatives demonstrated potent and selective relaxant activity on bladder detrusor muscle, with IC50 values in the micromolar range, suggesting their interaction with potassium channels in this tissue. nih.gov
In the realm of GPCRs, a thieno[2,3-d]pyrimidine-2,4-dione derivative featuring a dimethylaminomethyl group was developed as a potent, orally active antagonist of the human gonadotropin-releasing hormone (GnRH) receptor. nih.gov This indicates that the pyrrolidin-2-one core, when appropriately substituted, can effectively engage with the binding sites of complex membrane receptors. Furthermore, certain 4-substituted analogs of 1-(2,5-dimethoxyphenyl)isopropylamine, which can be considered distant analogs of the core structure, have been shown to bind to and act as agonists at human 5-HT2A and 5-HT2B serotonin (B10506) receptors. nih.gov
Table 2: Receptor Binding Activity of Pyrrolidin-2-one Analogs
| Compound/Analog Class | Receptor Target | Activity | Key Findings |
|---|---|---|---|
| N-arylated pyrrolidin-2-ones | Potassium Channels | Opener/Agonist | Potent and selective relaxant activity on bladder detrusor muscle (IC50 ~6.7-7.4 µM) nih.gov |
| Thieno[2,3-d]pyrimidine-2,4-dione derivative with dimethylaminomethyl group | Gonadotropin-Releasing Hormone (GnRH) Receptor | Antagonist | Highly potent and orally active nih.gov |
| 4-substituted 1-(2,5-dimethoxyphenyl)isopropylamine analogs | 5-HT2A and 5-HT2B Serotonin Receptors | Agonist | Potent agonism demonstrated in functional assays nih.gov |
Cell-Based Assays for Pathway Modulation (Non-Human Cell Lines)
The biological effects of pyrrolidin-2-one derivatives have been further characterized in various non-human cell-based assays, revealing their ability to modulate cellular pathways involved in inflammation, bacterial growth, and cancer cell viability.
Derivatives of 4-(1-methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-dione have been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. beilstein-journals.org This anti-inflammatory effect is thought to occur through the inhibition of inducible nitric oxide synthase (iNOS). beilstein-journals.org Similarly, certain dimethylamino-chalcone derivatives, which share structural motifs with the target compound, were found to be potent inhibitors of NO and prostaglandin (B15479496) E2 (PGE2) production in the same cell line. nih.gov
In the context of antibacterial activity, various pyrrolidin-2-one derivatives have demonstrated efficacy against a range of bacterial species. rdd.edu.iq For instance, some derivatives showed considerable antibacterial effect against Escherichia coli, Staphylococcus aureus, Staphylococcus epidermidis, and Klebsiella sp. in agar (B569324) well diffusion assays. rdd.edu.iq Thiazole-based pyrrolidine (B122466) derivatives have also been synthesized and evaluated as potential antibacterial agents, with some compounds showing selective inhibition of Gram-positive bacteria. biointerfaceresearch.com
Furthermore, some helicid–pyrrolidine 2-one analogues have exhibited high anticancer effects against the human skov3 ovarian cancer cell line. rdd.edu.iq
Investigation of Molecular Mechanisms of Action (Non-Human)
Understanding the molecular mechanisms by which this compound and its analogs exert their biological effects is fundamental to their development as research tools or therapeutic leads. This involves detailed analysis of their interactions with target proteins and their ability to permeate cellular membranes.
Protein-Ligand Interaction Analysis
Advanced analytical techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy have been employed to visualize the binding modes of pyrrolidin-2-one analogs to their protein targets.
X-ray crystallography has provided atomic-level detail of the interaction between an N-methylpyrrolidin-2-one derivative and the first bromodomain of BRD4 (BRD4-BD1). rcsb.org These studies revealed that the modified analog maintained a binding mode comparable to that of the known inhibitor Olinone, highlighting the ability of the N-methylpyrrolidin-2-one scaffold to mimic the acetamide (B32628) binding motif. rcsb.org
NMR spectroscopy, particularly using selectively labeled proteins, has also been a valuable tool for determining the binding pose of small molecules in weak protein-ligand complexes. nih.gov This approach allows for the collection of sparse protein methyl-to-ligand Nuclear Overhauser Effects (NOEs) to define the orientation of the ligand within the protein's binding site. nih.gov Computational methods, such as molecular dynamics (MD) simulations, further complement these experimental techniques by providing insights into the dynamic nature of protein-ligand interactions and the conformational changes induced by ligand binding. rsc.org For GPCRs, all-atom simulations have been used to study the binding process of ligands to membrane-embedded sites, revealing preferential partitioning into the lipid bilayer before associating with the receptor. nih.gov
Cellular Permeability Studies
The ability of a compound to cross cellular membranes is a critical determinant of its biological activity. The cellular permeability of pyrrolidin-2-one analogs has been assessed using various in vitro models.
The Caco-2 cell permeability assay is a widely used method to predict the intestinal absorption of compounds. nih.gov This assay, along with the Parallel Artificial Membrane Permeability Assay (PAMPA), can help to distinguish between passive diffusion and carrier-mediated transport mechanisms. nih.gov For instance, a high correlation between PAMPA and Caco-2 permeability suggests that passive diffusion is the predominant mechanism of permeation. nih.gov Discrepancies between the two assays can indicate the involvement of active transport (influx or efflux) or paracellular transport. nih.gov
Studies on targeted protein degraders have shown that the addition of certain promoieties can enhance cellular permeability. acs.org The permeability of these modified compounds was assessed in various cell lines, demonstrating that systematic evaluation of such modifications can optimize cellular uptake. acs.org The solubility and permeability characteristics of a compound are also influenced by its physicochemical properties, such as its pKa and hydrophobicity, which can be modeled to predict permeability across a lipid bilayer. nih.gov
Based on the available scientific literature, a detailed article focusing solely on the chemical compound “this compound” according to the requested structure cannot be generated. Publicly accessible research and chemical databases, including PubChem, contain minimal to no specific information regarding its role as a synthetic intermediate in complex molecule synthesis, or its applications in asymmetric organocatalysis, ligand design for transition metal catalysis, and polymer chemistry. uni.lu
While the broader class of pyrrolidine-containing molecules is extensively studied and holds significant importance in these fields, the specific data for “this compound” is not available to populate the sections and subsections of the requested article. The following provides a general overview of the applications of related pyrrolidine analogs, which illustrates the type of research that would be necessary to construct the requested article, but is not specific to the compound .
General Roles of Related Pyrrolidine Compounds
Role as Synthetic Intermediates and Chiral Auxiliaries: The pyrrolidine scaffold is a fundamental building block in organic synthesis. nih.gov Chiral pyrrolidine derivatives, in particular, are widely used as chiral auxiliaries. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction, after which it is removed. sigmaaldrich.comwikipedia.org This strategy is crucial for producing enantiomerically pure compounds, which is of high importance in the synthesis of pharmaceuticals and natural products. sigmaaldrich.comwikipedia.org For example, pseudoephedrine can be used as a chiral auxiliary to direct the stereoselective alkylation of enolates. wikipedia.org Similarly, oxazolidinones and camphorsultam are other well-known chiral auxiliaries that enable a high degree of stereocontrol in various chemical transformations. wikipedia.org
Applications in Catalysis: Pyrrolidine derivatives are prominent in both organocatalysis and transition metal catalysis.
Asymmetric Organocatalysis: Proline and its derivatives are among the most famous organocatalysts, capable of catalyzing a wide range of asymmetric reactions, such as aldol (B89426) and Michael reactions. nih.gov The pyrrolidine ring is a key structural motif in many powerful organocatalysts, which activate substrates through the formation of enamines or iminium ions. nih.gov
Ligand Design for Transition Metal Catalysis: The nitrogen atom within the pyrrolidine ring and potential substituent groups can act as ligands, coordinating to transition metals to form catalysts. These catalysts are used in a variety of reactions, including cross-coupling reactions, hydrogenations, and polymerizations. For instance, copper complexes with tripodal tetradentate ligands containing pyridine (B92270) and amine functionalities, some of which incorporate pyrrolidine moieties, have been studied for their catalytic activity in atom transfer radical polymerization (ATRP). acs.org
Applications in Polymer Chemistry: N-substituted pyrrolidin-2-ones, such as N-methyl-2-pyrrolidone (NMP), are widely used as solvents in the polymer industry. nih.gov NMP is also used as a solvent for the ring-opening polymerization of lactides to produce polylactides (PLAs), which are biodegradable polymers. nih.gov Furthermore, monomers containing the pyrrolidone ring, like N-vinyl pyrrolidone (NVP), can be polymerized to create polymers with various applications. mdpi.com Anionic polymerization of monomers like α-methylene-N-methylpyrrolidone has also been explored to create well-defined polymers. researchgate.net
Future Directions and Emerging Research Avenues for 4 Dimethylamino Methyl Pyrrolidin 2 One Chemistry
Development of Green Chemistry Approaches for Synthesis
Future synthetic strategies for 4-[(dimethylamino)methyl]pyrrolidin-2-one will likely prioritize sustainability. Green chemistry principles are becoming central to chemical manufacturing to reduce environmental impact. Research is moving towards the use of environmentally benign solvents, such as water, and catalysts like citric acid to drive reactions. rsc.org One promising approach is the use of N-heterocyclic carbene (NHC) catalysis, which allows for the construction of functionalized 2-pyrrolidinones under transition-metal-free conditions, showing broad substrate scope and high efficiency. rsc.org Additionally, methods like ultrasound-promoted, one-pot multicomponent synthesis are being developed for pyrrolidinone derivatives, offering advantages such as cleaner reaction profiles, easier work-up, and shorter reaction times. rsc.org These methodologies could be adapted for the large-scale, environmentally friendly production of this compound.
Exploration of Novel Biological Targets (Preclinical, Non-Human)
While existing applications of pyrrolidinone derivatives are well-documented, the search for new biological targets is a key area of future research. researchgate.netnih.gov The pyrrolidinone scaffold is known to be present in a wide range of bioactive compounds. nih.govmdpi.comresearchgate.net Preclinical studies on various pyrrolidinone derivatives are uncovering activities against new targets, suggesting potential new therapeutic applications. For instance, novel, optically active derivatives of 2-pyrrolidinone (B116388) have been synthesized and identified as potent inhibitors of the enzyme autotaxin (ATX), which is implicated in inflammatory conditions and cancer. nih.gov Other research has shown that certain pyrrolidinone derivatives can act as inhibitors for enzymes like protoporphyrinogen (B1215707) oxidase (PPO), which is a target for herbicides. researchgate.net The exploration of such novel interactions in preclinical, non-human models could reveal new therapeutic possibilities for this compound.
Table 1: Examples of Emerging Preclinical (Non-Human) Biological Targets for Pyrrolidinone Scaffolds
| Target | Target Class | Potential Application (Non-Human) | Source |
| Autotaxin (ATX) | Enzyme (Lysophospholipase D) | Inhibition of inflammatory pathways, anti-cancer | nih.gov |
| Protoporphyrinogen Oxidase (PPO) | Enzyme | Herbicidal activity | researchgate.net |
| DNA Gyrase / Topoisomerase IV | Enzyme | Antibacterial agents | frontiersin.org |
| Ghrelin Receptor | G-Protein Coupled Receptor | Treatment of muscle atrophy and cachexia | acs.org |
| Urokinase Receptor (uPAR) | Receptor | Inhibition of cancer cell invasion and metastasis | nih.gov |
Integration with Artificial Intelligence and Machine Learning for Molecular Design
Advanced Applications in Chemical Biology Tools
The pyrrolidinone scaffold is a valuable starting point for creating sophisticated chemical biology tools to investigate biological systems. mdpi.com These tools, often called molecular probes, can be used to identify protein targets and elucidate cellular pathways. mdpi.comresearchgate.net By attaching a reporter group, such as a fluorescent dye, to the this compound structure, researchers can create probes to visualize the compound's interactions within a cell. nih.gov This approach has been used to study the binding of pyrrolidinone derivatives to targets like the urokinase receptor (uPAR). nih.gov Furthermore, the development of DNA-compatible synthesis methods for pyrrolidinone scaffolds allows for their incorporation into DNA-encoded libraries (DELs), enabling the high-throughput screening of massive numbers of compounds to discover new bioactive molecules. acs.org
New Catalytic Applications and Materials Development
The inherent structural features of this compound, such as its chiral center and nitrogen-containing ring, make it a candidate for applications beyond biology, specifically in asymmetric catalysis and materials science. mdpi.commdpi.com Chiral pyrrolidine (B122466) derivatives are widely used as organocatalysts and as ligands for metal-based catalysts in asymmetric synthesis, which is crucial for producing single-enantiomer drugs. mdpi.comnih.govacs.org The rigid pyrrolidine ring can create a well-defined chiral environment around a catalytic center, enabling high levels of stereocontrol. mdpi.com
In materials science, the pyrrolidinone moiety can be incorporated into polymers to create new functional materials. acs.orgacs.orgmdpi.com For example, N-Methyl-2-Pyrrolidone (NMP), a related compound, is a well-known solvent for processing high-performance polymers like polyimides and polyurethanes. nbinno.com Polymers containing the pyrrolidone unit in their side chains have been synthesized and shown to interact with phenols, suggesting applications in separation or sensing. acs.org Incorporating this compound into polymer backbones could lead to materials with unique thermal properties, degradability, or specific binding capabilities. acs.org
Q & A
Q. Table 1: Common Solvents and Conditions
| Step | Solvent | Temperature (°C) | Catalyst | Yield (%) |
|---|---|---|---|---|
| Cyclization | DMF | 50–60 | None | 60–75 |
| Amination | Methanol | 25–40 | Triethylamine | 70–85 |
Basic: How can structural characterization of this compound be validated?
Methodological Answer:
A combination of spectroscopic and chromatographic techniques is essential:
- NMR Spectroscopy :
- ¹H NMR : Verify presence of dimethylamino protons (δ ~2.2–2.5 ppm) and pyrrolidinone carbonyl (δ ~175–180 ppm in ¹³C NMR) .
- 2D NMR (COSY, HSQC) : Resolves spin-spin coupling and confirms substituent positions .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 171.15) and fragmentation patterns .
- HPLC : Purity assessment using C18 columns (e.g., 95:5 H₂O:ACN, retention time ~8–10 min) .
Advanced: How to predict and validate biological targets for this compound in pharmacological studies?
Methodological Answer:
Target prediction involves:
Computational Docking : Use tools like AutoDock Vina to screen against enzyme/receptor libraries (e.g., kinases, GPCRs) .
In Vitro Assays : Test inhibitory activity (IC₅₀) in enzyme assays (e.g., acetylcholinesterase) or cell-based models (e.g., cancer cell lines) .
SAR Analysis : Modify substituents (e.g., dimethylamino group) and correlate structural changes with activity trends .
Q. Table 2: Example Biological Activity Data
| Target | Assay Type | IC₅₀ (µM) | Reference Compound |
|---|---|---|---|
| Kinase X | Fluorescence | 1.2 ± 0.3 | Staurosporine (0.05) |
| GPCR Y | cAMP ELISA | 8.5 ± 1.1 | Isoproterenol (0.1) |
Advanced: What strategies resolve contradictions in reported reaction mechanisms or biological activities?
Methodological Answer:
Address discrepancies through:
- Mechanistic Probes : Use isotopic labeling (e.g., ¹⁵N) or trapping experiments to identify intermediates .
- Comparative Studies : Replicate conflicting experiments under standardized conditions (solvent, temperature, catalyst) .
- Data Meta-Analysis : Apply statistical tools (e.g., principal component analysis) to published datasets to identify outliers or confounding variables .
Advanced: How to design experiments to study the compound’s stability under physiological conditions?
Methodological Answer:
pH Stability : Incubate in buffers (pH 1–10) at 37°C and monitor degradation via HPLC at 0, 6, 24, and 48 hours .
Metabolic Stability : Use liver microsomes or hepatocytes to assess cytochrome P450-mediated metabolism .
Light/Temperature Sensitivity : Expose to UV-Vis light (254 nm) or elevated temperatures (40–80°C) and track decomposition via TLC/NMR .
Q. Table 3: Stability Assessment Parameters
| Condition | Test Method | Key Metrics |
|---|---|---|
| Acidic (pH 2) | HPLC | % Parent compound remaining |
| Microsomal | LC-MS | Half-life (t₁/₂), metabolite profile |
Advanced: What approaches elucidate the compound’s role in modulating cellular signaling pathways?
Methodological Answer:
Transcriptomics : RNA-seq or qPCR to identify differentially expressed genes post-treatment .
Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to quantify protein expression changes .
Pathway Inhibitors : Co-treat with pathway-specific inhibitors (e.g., PI3K/Akt inhibitors) to confirm mechanism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
